molecular formula C12H12ClN B3032644 2,3-dihydro-1H-benzo[de]isoquinoline hydrochloride CAS No. 32386-87-1

2,3-dihydro-1H-benzo[de]isoquinoline hydrochloride

カタログ番号: B3032644
CAS番号: 32386-87-1
分子量: 205.68 g/mol
InChIキー: RHJYITSOKPRKHB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dihydro-1H-benzo[de]isoquinoline hydrochloride (CAS 32386-87-1) is a high-purity organic compound supplied for research and development purposes. With a molecular formula of C12H12ClN and a molecular weight of 205.69 g/mol, this solid is characterized by its canonical SMILES structure C1=CC2=CC=CC3=C2C(=C1)CNC3.Cl . Researchers value this benzo[de]isoquinoline derivative as a key synthetic intermediate or precursor for developing novel chemical entities. Notably, studies on structurally related 1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives have demonstrated significant antimicrobial activity, showing efficacy against a range of aerobic and anaerobic bacteria, such as Staphylococcus aureus and Bacteroides fragilis , as well as the yeast Candida albicans . This suggests potential research applications for this chemical scaffold in the development of new antimicrobial agents. This product is classified with the signal word "Warning" and requires careful handling. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers must use appropriate personal protective equipment, including gloves and eye/face protection, and work in a well-ventilated area . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or personal use.

特性

IUPAC Name

2,3-dihydro-1H-benzo[de]isoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N.ClH/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11;/h1-6,13H,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJYITSOKPRKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC3=C2C(=CC=C3)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186097
Record name 1H-Benz(de)isoquinoline, 2,3-dihydro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32386-87-1
Record name 1H-Benz(de)isoquinoline, 2,3-dihydro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032386871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benz(de)isoquinoline, 2,3-dihydro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-benzo[de]isoquinoline hydrochloride typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 25-50°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

化学反応の分析

Types of Reactions

2,3-Dihydro-1H-benzo[de]isoquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

科学的研究の応用

Chemical Properties and Structure

The compound exhibits a molecular weight of 205.68 g/mol and features a unique bicyclic structure that contributes to its biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for laboratory applications. Key physical properties include:

  • Molar Refractivity : 65.45
  • Log P (octanol-water partition coefficient) : Approximately 2.29, indicating moderate lipophilicity.
  • Solubility : Varies with reported values around 0.0686 mg/ml in some conditions, suggesting limited solubility but potential for bioavailability under specific formulations .

Anticancer Research

Recent studies have highlighted the potential of 2,3-dihydro-1H-benzo[de]isoquinoline hydrochloride in cancer treatment. It has been shown to inhibit specific bromodomains associated with cancer cell proliferation. Bromodomains are protein regions that recognize acetylated lysine residues on histones, influencing gene transcription involved in cell growth and survival. Inhibiting these domains can lead to reduced tumor growth and increased apoptosis in cancer cells .

A patent (WO2017162661A1) details the synthesis of compounds related to this structure and their application in treating hyperproliferative diseases such as cancer, emphasizing their role as bromodomain inhibitors .

Antimicrobial Activity

Another area of research involves the antimicrobial properties of derivatives of benzo[de]isoquinoline compounds. A study demonstrated the synthesis of several derivatives, including those related to 2,3-dihydro-1H-benzo[de]isoquinoline, which exhibited notable antibacterial activity against various pathogens. This suggests that modifications to the base structure can enhance efficacy against microbial strains .

Case Study 1: Anticancer Efficacy

In a controlled laboratory environment, researchers synthesized a series of derivatives based on 2,3-dihydro-1H-benzo[de]isoquinoline hydrochloride. These compounds were tested against different cancer cell lines (e.g., breast and prostate cancer). Results indicated that certain derivatives significantly inhibited cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Testing

A group of derivatives was synthesized from 2,3-dihydro-1H-benzo[de]isoquinoline hydrochloride and evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings revealed that some derivatives exhibited strong inhibitory effects, suggesting potential applications in developing new antimicrobial agents.

作用機序

The mechanism of action of 2,3-dihydro-1H-benzo[de]isoquinoline hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

類似化合物との比較

Key Observations :

  • Substituents such as sulfonyl groups (Fasudil) or ethoxy chains (Ethaverine) significantly influence target selectivity and potency .

Key Observations :

  • Photocatalytic strategies (e.g., ) offer rapid screening but require optimization for large-scale synthesis .
  • Classic reflux methods () achieve high yields (83%) but may involve tedious purification .

Pharmacological and Therapeutic Profiles

Compound Name Primary Activity Mechanism/Target Clinical/Experimental Use
2,3-Dihydro-1H-benzo[de]isoquinoline HCl Under investigation N/A Potential scaffold for drug design
Dinapsoline Dopamine D1 receptor agonism Binds D1 receptors in CNS Parkinson’s disease research
Fasudil Rho-kinase inhibition Inhibits ROCK1/ROCK2 Treatment of cerebral vasospasm
Berberine HCl Antioxidant, antimicrobial Scavenges ROS, inhibits bacterial growth Eczema treatment, dietary supplement
Ethaverine HCl Vasodilation Non-selective PDE inhibition Management of vascular disorders

Key Observations :

  • The dihydroisoquinoline scaffold (target compound) lacks the hydroxyl or sulfonyl groups critical for receptor-specific activity in analogs like Dinapsoline or Fasudil .
  • Natural derivatives (e.g., berberine) demonstrate broader, multi-target effects compared to synthetic analogs .

生物活性

2,3-Dihydro-1H-benzo[de]isoquinoline hydrochloride is a compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 2,3-dihydro-1H-benzo[de]isoquinoline hydrochloride typically involves multi-step organic reactions, often starting from readily available isoquinoline derivatives. The methods of synthesis can vary, but they generally include cyclization reactions that lead to the formation of the benzo[de]isoquinoline core structure.

Antimicrobial Activity

Research has shown that derivatives of 1H-benzo[de]isoquinoline exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Compound Bacterial Strain MIC (mg/L)
Compound 1S. aureus512
Compound 1E. coli>512
Compound 2Bacteroides fragilis64
Compound 2Propionibacterium acnes64

These results indicate that the biological activity of these compounds is influenced by their structural characteristics and substituents .

Antiviral Activity

2,3-Dihydro-1H-benzo[de]isoquinoline hydrochloride has also been investigated for its antiviral properties. It has been identified as a potential inhibitor of the hepatitis C virus NS5B polymerase, which is essential for viral replication. The compound binds to the active site of the enzyme, effectively blocking viral RNA polymerization .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various derivatives against a panel of pathogens. The results indicated that specific compounds exhibited low MIC values against both aerobic and anaerobic bacteria, suggesting their potential use in treating infections caused by resistant strains .
  • Antiviral Properties : Another investigation focused on the antiviral activity against hepatitis C virus. The compound demonstrated significant inhibition in vitro, indicating its potential as a lead compound for drug development against viral infections .

The mechanism by which 2,3-dihydro-1H-benzo[de]isoquinoline hydrochloride exerts its biological effects is multifaceted:

  • Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in microbial and viral replication.
  • Molecular Targeting : The compound's ability to interact with molecular targets suggests it could be further explored for therapeutic applications in oncology and infectious diseases .

Q & A

Q. What synthetic routes are commonly employed to prepare 2,3-dihydro-1H-benzo[de]isoquinoline hydrochloride, and what are their yield optimization challenges?

Methodological Answer:

  • Synthesis via Cyclization Reactions: Isoquinoline derivatives are often synthesized via Bischler-Napieralski cyclization or Pictet-Spengler reactions. For example, highlights the use of methoxybenzoyl intermediates to form benzo[de]isoquinoline scaffolds.
  • Catalytic Hydrogenation: Reduction of aromatic rings using palladium or platinum catalysts under hydrogen gas (e.g., 40–60 psi, 80°C) yields dihydro derivatives. Challenges include controlling regioselectivity and minimizing over-reduction .
  • Yield Optimization: Impurities from incomplete cyclization (e.g., unreacted amines) require purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). Typical yields range from 45–65% .

Q. How is the structural identity of 2,3-dihydro-1H-benzo[de]isoquinoline hydrochloride confirmed in synthetic batches?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 2.8–3.5 ppm (methylene protons in the dihydro ring) and δ 7.2–8.1 ppm (aromatic protons) confirm the core structure.
    • ¹³C NMR: Signals near 25–30 ppm (CH₂ groups) and 120–140 ppm (aromatic carbons) are diagnostic .
  • X-ray Diffraction (XRD): Used to resolve stereochemical ambiguities, particularly for chiral centers (e.g., confirms crystalline packing via XRD) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₅ClN₂O: 257.0845) .

Advanced Research Questions

Q. What pharmacological mechanisms are hypothesized for 2,3-dihydro-1H-benzo[de]isoquinoline hydrochloride, and how are they experimentally validated?

Methodological Answer:

  • Serotonin Receptor Antagonism: Structural analogs like palonosetron hydrochloride () inhibit 5-HT₃ receptors. Competitive binding assays (³H-GR65630 radioligand displacement) quantify receptor affinity (IC₅₀ < 1 nM) .
  • Enzyme Inhibition: Isoquinoline derivatives (e.g., fasudil hydrochloride in ) inhibit Rho-associated kinases. In vitro kinase assays (ATP-competitive ELISA) measure IC₅₀ values .
  • In Vivo Models: Antiemetic efficacy is tested in ferret models (cisplatin-induced emesis) with dose-dependent reduction in retching episodes (ED₅₀ ~ 0.1 mg/kg) .

Q. How do researchers address discrepancies in solubility and stability data for this compound across different solvents?

Methodological Answer:

  • Solubility Profiling: Use shake-flask method (pH 1–10 buffers, 25°C) with HPLC quantification. For example, solubility in water is <0.1 mg/mL but improves in DMSO (>50 mg/mL) .
  • Stability Studies:
    • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition >200°C ().
    • Photostability: Expose to UV light (320–400 nm) for 48 hrs; monitor degradation via LC-MS (major degradation product: dehydrochlorinated analog) .

Q. What analytical strategies are recommended for detecting trace impurities in 2,3-dihydro-1H-benzo[de]isoquinoline hydrochloride batches?

Methodological Answer:

  • HPLC-PDA/MS:
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Gradient of 0.1% formic acid in H₂O and acetonitrile.
    • Detect impurities at 0.1% level (e.g., unreacted starting material at Rᵣ = 8.2 min) .
  • For Chiral Impurities: Use chiral columns (e.g., Chiralpak AD-H) with heptane/ethanol (80:20) to resolve enantiomers ( notes palonosetron-related enantiomers) .

Data Contradictions and Validation

Q. How should researchers reconcile conflicting reports on the compound’s cytotoxicity in cancer cell lines?

Methodological Answer:

  • Standardized Assays: Use MTT or SRB assays with consistent cell lines (e.g., HeLa or MCF-7) and exposure times (48–72 hrs).
  • Control for Autophagy: Co-treat with chloroquine (autophagy inhibitor) to distinguish apoptosis from autophagy-mediated death (e.g., shows berberine’s dual mechanism) .
  • Dose-Response Curves: IC₅₀ values vary widely (1–50 µM); ensure logarithmic dosing (0.1–100 µM) to capture full dynamic range .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dihydro-1H-benzo[de]isoquinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
2,3-dihydro-1H-benzo[de]isoquinoline hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。